molecular formula C16H17ClN4O3S2 B14957864 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14957864
M. Wt: 412.9 g/mol
InChI Key: TUVKMPVHTZMHHR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyethyl sulfanyl group, a thiadiazole ring, and a pyrrolidine carboxamide

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.

    Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 2-methoxyethyl thiol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group to the thiadiazole-pyrrolidine intermediate using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(2-methoxyethyl)urea: This compound shares the chlorophenyl and methoxyethyl groups but differs in the presence of a urea moiety instead of the thiadiazole-pyrrolidine structure.

    2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone: This compound features a triazole ring and a similar sulfanyl group but differs in the overall structure and functional groups.

Properties

Molecular Formula

C16H17ClN4O3S2

Molecular Weight

412.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O3S2/c1-24-6-7-25-16-20-19-15(26-16)18-14(23)10-8-13(22)21(9-10)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,18,19,23)

InChI Key

TUVKMPVHTZMHHR-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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